molecular formula C19H13Cl2N3O5S B3646131 N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide

N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide

Cat. No.: B3646131
M. Wt: 466.3 g/mol
InChI Key: LVQRAIMCGUXGFO-UHFFFAOYSA-N
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Description

“N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide” is a complex organic compound. It contains a nitro group (-NO2), an amide group (CONH2), a sulfonyl group (SO2), and a dichlorophenyl group (C6H3Cl2). These functional groups suggest that this compound may have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including nitration, sulfonylation, and amide formation. The exact procedure would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, sulfonyl, and dichlorophenyl groups would significantly influence its structure. These groups could participate in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which would affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the amide group could be hydrolyzed to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, amide, sulfonyl, and dichlorophenyl groups could affect its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body. The dichlorophenyl group, for instance, is found in many pharmaceuticals and could contribute to the compound’s biological activity .

Safety and Hazards

As with any chemical compound, handling “N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could include toxicity, flammability, or reactivity hazards .

Future Directions

The study of “N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide” could lead to new insights in various fields, such as organic chemistry, medicinal chemistry, or materials science. Future research could explore its synthesis, properties, reactivity, and potential applications .

Properties

IUPAC Name

N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O5S/c20-16-2-1-3-17(18(16)21)23-30(28,29)15-10-6-13(7-11-15)22-19(25)12-4-8-14(9-5-12)24(26)27/h1-11,23H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRAIMCGUXGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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